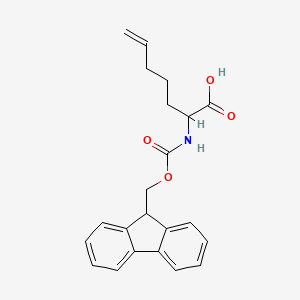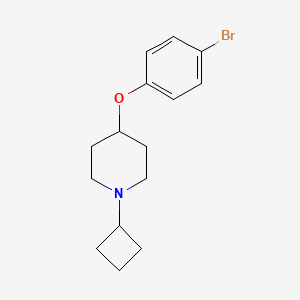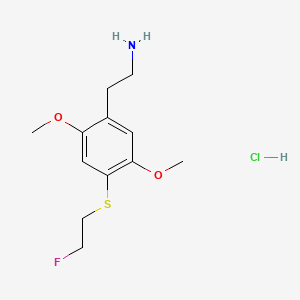
3-(2-Fluorophenyl)-2,2-dimethylpropanal
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure .
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The compound’s reactivity could depend on factors such as its functional groups and the conditions under which it’s stored .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in synthetic chemistry often explores the synthesis and structural elucidation of novel compounds, which can be foundational for understanding the properties and potential applications of a chemical like "3-(2-Fluorophenyl)-2,2-dimethylpropanal." For instance, the synthesis and crystal structure analysis of complex organic molecules provide insights into the molecular geometry, electronic structure, and potential reactivity patterns (Huang Ming-zhi et al., 2005). These analyses can inform the design of new materials or drugs by elucidating how structural features relate to function.
Pharmacological Applications
Compounds with specific structural motifs, including fluorophenyl groups, are often investigated for their pharmacological potential. The research into novel inhibitors or modulators of biological targets can lead to the development of new therapeutic agents. For example, studies on novel benzodiazepines derivatives as analgesic modulating for Transient receptor potential vanilloid 1 highlight the approach of designing and synthesizing targeted molecules for specific therapeutic applications (Yan Liu et al., 2018).
Material Science and Sensing Applications
The incorporation of fluorophenyl groups into molecules can also enhance their properties for material science applications, including the development of fluorescent sensors or polymer electrolytes. Research in this area explores how structural modifications affect the physical and chemical properties of materials, potentially leading to novel applications in sensing, electronics, or energy storage (D. Kim et al., 2011).
Mécanisme D'action
Target of Action
Compounds like “3-(2-Fluorophenyl)-2,2-dimethylpropanal” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure and functional groups of the compound .
Mode of Action
The compound could interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. These interactions can alter the conformation or activity of the target protein or enzyme, leading to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it could inhibit or activate specific enzymes, leading to changes in the production of certain metabolites or signaling molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, its distribution could be affected by its size and polarity, its metabolism could involve various enzymes in the liver, and its excretion could occur through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism or signaling .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s activity could be enhanced or inhibited by certain ions or cofactors .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQHMFTZXZYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,2-dimethylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)



![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)






![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)

